molecular formula C50H70N12O6 B10859643 Toreforant tartrate CAS No. 1203558-77-3

Toreforant tartrate

Cat. No.: B10859643
CAS No.: 1203558-77-3
M. Wt: 935.2 g/mol
InChI Key: FWIDBLDKHORZBP-CEAXSRTFSA-N
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Preparation Methods

The synthesis of toreforant tartrate involves multiple steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Toreforant tartrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring.

    Reduction: Reduction reactions can occur at various functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole and pyrimidine rings.

    Hydrolysis: Hydrolysis reactions can occur, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Toreforant tartrate exerts its effects by selectively antagonizing the histamine H4 receptor. This receptor is involved in the regulation of immune responses and inflammation. By blocking the H4 receptor, this compound inhibits the release of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. The molecular targets and pathways involved include the inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production, as well as the modulation of immune cell migration and activation .

Comparison with Similar Compounds

Toreforant tartrate is part of a class of compounds known as histamine H4 receptor antagonists. Similar compounds include:

    JNJ-7777120: Another selective H4 receptor antagonist with a shorter in vivo half-life and different side effect profile.

    JNJ-39758979: A potent and selective H4 receptor antagonist that showed efficacy in reducing experimental pruritus and atopic dermatitis but was discontinued due to drug-induced agranulocytosis.

This compound is unique in its chemical structure and pharmacological profile, offering a different safety and efficacy profile compared to other H4 receptor antagonists .

Properties

CAS No.

1203558-77-3

Molecular Formula

C50H70N12O6

Molecular Weight

935.2 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;5-(4,6-dimethyl-1H-benzimidazol-2-yl)-4-methyl-N-[3-(1-methylpiperidin-4-yl)propyl]pyrimidin-2-amine

InChI

InChI=1S/2C23H32N6.C4H6O6/c2*1-15-12-16(2)21-20(13-15)27-22(28-21)19-14-25-23(26-17(19)3)24-9-5-6-18-7-10-29(4)11-8-18;5-1(3(7)8)2(6)4(9)10/h2*12-14,18H,5-11H2,1-4H3,(H,27,28)(H,24,25,26);1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1

InChI Key

FWIDBLDKHORZBP-CEAXSRTFSA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C.CC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C.CC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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